molecular formula C20H26Cl4N2O2 B3987559 1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride

1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride

Cat. No.: B3987559
M. Wt: 468.2 g/mol
InChI Key: BLQNWWVTUYNOTD-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Dichlorophenoxy Group: The benzylated piperazine is reacted with 2,4-dichlorophenol in the presence of a base to form the desired product.

    Formation of the Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenoxy derivatives.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors such as serotonin or dopamine receptors, or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol: Similar in structure but may have different substituents on the piperazine or phenoxy rings.

    Other Piperazine Derivatives: Compounds like 1-benzylpiperazine or 1-(4-methylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol.

Uniqueness

1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride is unique due to its specific combination of the benzylpiperazine and dichlorophenoxy groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2.2ClH/c21-17-6-7-20(19(22)12-17)26-15-18(25)14-24-10-8-23(9-11-24)13-16-4-2-1-3-5-16;;/h1-7,12,18,25H,8-11,13-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQNWWVTUYNOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
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1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
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1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
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1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
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1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride
Reactant of Route 6
1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride

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